Ethylidene diacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: A major industrial route for the preparation of ethylidene diacetate involves the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst : [ \text{CH}_3\text{CHO} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 ]
Another method involves the direct hydrocarbonylation of methyl acetate to this compound using rhodium-palladium mixed catalysts with iodide and basic promoters in acetic acid solution at 160°C under 200 kg/cm² of synthesis gas (H₂/CO=1/1) .
Industrial Production Methods: Industrial production methods often utilize methyl acetate, carbon monoxide, and hydrogen as raw materials, with acetic acid as a solvent. The reaction is carried out at a temperature of 130-200°C and a pressure of 2-10 MPa, using platinum group metals or their compounds as the main catalyst, and an iodide as the auxiliary catalyst .
Chemical Reactions Analysis
Types of Reactions: Ethylidene diacetate undergoes various chemical reactions, including:
Thermal Elimination: It can be converted to vinyl acetate by thermal elimination of acetic acid: [ (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 \rightarrow \text{CH}_3\text{CO}_2\text{CH}=\text{CH}_2 + \text{CH}_3\text{CO}_2\text{H} ]
Common Reagents and Conditions:
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions involving this compound are not widely documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Major Products:
Scientific Research Applications
Ethylidene diacetate has several scientific research applications:
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds similar to this compound are often used in drug design and as intermediates in pharmaceutical synthesis.
Industry: It is used as a solvent and intermediate in the production of pharmaceuticals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of ethylidene diacetate primarily involves its conversion to vinyl acetate through thermal elimination. This process is facilitated by the breaking of carbon-oxygen bonds and the formation of new carbon-carbon double bonds . The molecular targets and pathways involved in this conversion are primarily related to the catalytic activity of the ferric chloride and the thermal conditions applied.
Comparison with Similar Compounds
Vinyl Acetate: Ethylidene diacetate is a precursor to vinyl acetate, which is widely used in the production of polyvinyl acetate and polyvinyl alcohol.
Acetaldehyde Diacetate: Another similar compound, used in various chemical syntheses.
Uniqueness: this compound is unique due to its dual functional groups (ethylidene and acetate), which make it a versatile intermediate in organic synthesis. Its ability to undergo thermal elimination to produce vinyl acetate highlights its importance in industrial applications .
Properties
IUPAC Name |
1-acetyloxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKALUBLCWJVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Record name | ethylidene diacetate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027188 | |
Record name | 1,1-Ethanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-10-9, 66455-31-0 | |
Record name | Ethylidene diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylidene diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYLIDENE DIACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |
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Record name | 1,1-Ethanediol, 1,1-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Ethanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylidene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLIDENE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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